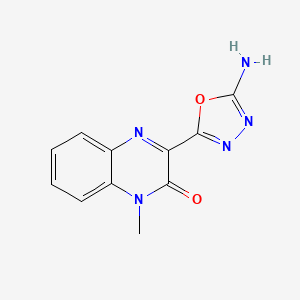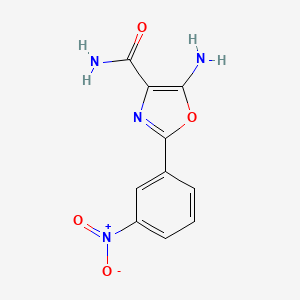![molecular formula C25H20N4O3 B4615902 N-[2-(aminocarbonyl)phenyl]-2-methyl-3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxamide](/img/structure/B4615902.png)
N-[2-(aminocarbonyl)phenyl]-2-methyl-3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar pyridazine derivatives involves complex reactions with various reagents, leading to the formation of a wide range of compounds. For example, 3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carbonyl isothiocyanate reacts with hydrazine or phenyl hydrazine to produce 1,2,4-triazole derivatives in a one-pot reaction, showcasing the versatility of pyridazine compounds in synthesizing heterocyclic structures (Hemdan & Elshahawi, 2009).
Molecular Structure Analysis
The molecular structure of related pyridazine derivatives has been elucidated using various analytical techniques, including single-crystal X-ray diffraction. This analysis provides detailed insights into the planar ring systems and bond lengths, offering a deeper understanding of the structural characteristics of these compounds (Engelhardt & Park, 1996).
Chemical Reactions and Properties
Pyridazine derivatives undergo a multitude of chemical reactions, leading to the formation of various heterocyclic compounds. These reactions are influenced by the type of reagents and conditions applied, demonstrating the compounds' reactivity and versatility in organic synthesis (Deeb et al., 1991).
Physical Properties Analysis
The physical properties of pyridazine derivatives, such as solubility, melting points, and crystal structure, are crucial for understanding their behavior in different environments and applications. These properties are determined using techniques like X-ray diffraction, showcasing the diverse conformational possibilities and stability of these compounds under various conditions (Özdemir et al., 2012).
Chemical Properties Analysis
The chemical properties of pyridazine derivatives, including reactivity, stability, and the ability to undergo various chemical transformations, highlight their potential in synthetic organic chemistry. These compounds can react with a wide range of reagents, forming complex structures with significant biological and chemical potential (Ahmed et al., 2002).
Aplicaciones Científicas De Investigación
Synthesis of Pyridazine Derivatives
Research on pyridazine derivatives, including compounds structurally related to N-[2-(aminocarbonyl)phenyl]-2-methyl-3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxamide, has shown significant applications in the development of novel heterocyclic compounds. For instance, reactions involving pyrimido[4′,5′:4,5]thieno[2,3-c]-pyridazin-4-ones have been explored for their potential in creating new chemical entities with diverse applications (Deeb, Essawy, Yasine, & Fikry, 1991).
Heterocyclic Synthesis Under Microwave Irradiation
The synthesis of tetrahydrobenzo[b]thiophene derivatives and related heterocycles under microwave irradiation demonstrates the potential of these compounds in creating efficient routes for chemical synthesis, which can be applied to various fields, including drug discovery and materials science (Abdalha, Abou El-Regal, El-Kassaby, & Ali, 2011).
Anti-inflammatory Activity
The synthesis and evaluation of analogs for anti-inflammatory activities have been conducted, showing the potential of related compounds in pharmaceutical applications. These studies contribute to the understanding of how structural modifications can impact biological activity and provide a pathway for the development of new therapeutic agents (Rajasekaran, Sivakumar, & Jayakar, 1999).
Synthesis of Amino Pyrimidines and Pyrimidinethiones as Antibacterial Agents
The creation of chalcones, pyrazolines, amino pyrimidines, and pyrimidinethiones and their screening for antibacterial activity highlights the importance of these compounds in developing new antibacterial agents. Such research is crucial for addressing the growing concern of antibiotic resistance and finding new, effective treatments for bacterial infections (Solankee & Patel, 2004).
Development of Polyamides and Polyimides
The synthesis of aromatic polyamides and polyimides based on specific heterocyclic backbones illustrates the application of these compounds in materials science, particularly in the creation of new polymers with desirable thermal and mechanical properties. This research has implications for the development of advanced materials for various industrial applications (Yang & Lin, 1995).
Propiedades
IUPAC Name |
N-(2-carbamoylphenyl)-2-methyl-3-oxo-5,6-diphenylpyridazine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O3/c1-29-25(32)21(24(31)27-19-15-9-8-14-18(19)23(26)30)20(16-10-4-2-5-11-16)22(28-29)17-12-6-3-7-13-17/h2-15H,1H3,(H2,26,30)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMVXAURZFZSQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-[4-(4-methoxyphenoxy)butanoyl]-1-piperazinecarboxylate](/img/structure/B4615825.png)
![N-allyl-2-[4-(4-chloro-2-methylphenoxy)butanoyl]hydrazinecarbothioamide](/img/structure/B4615826.png)
![2-(4-butoxyphenyl)-5-{[5-(4-fluorophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4615830.png)
![ethyl 2-{[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B4615835.png)


![N-[1-(4-chlorophenyl)propyl]-1-phenylmethanesulfonamide](/img/structure/B4615846.png)


![methyl 3-chloro-6-[({2-[(1-methyl-1H-indol-3-yl)carbonyl]hydrazino}carbonothioyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B4615874.png)
![N-({[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)-3-butoxybenzamide](/img/structure/B4615876.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)phenyl]-4-isopropylbenzenesulfonamide](/img/structure/B4615881.png)

![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4615897.png)